N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H17N5O2S3 and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The compound has been studied for its role in the synthesis of heterocyclic compounds. In one study, the reaction of 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides yielded N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides, which easily cyclized to (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides. This research demonstrates a one-pot synthesis method for creating target heterocyclic compounds without isolating intermediates, suggesting a pathway for developing novel pharmaceuticals and materials (Rozentsveig et al., 2013).
Antimalarial and Antiviral Properties
Another research explored the antimalarial properties of sulfonamides, including derivatives similar to the compound . The study found that these sulfonamides exhibited significant antimalarial activity, characterized by IC50 values of <30µM. Theoretical calculations and molecular docking studies of the most active compounds against Plasmepsin-1 and Plasmepsin-2, as well as main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), indicated their potential as COVID-19 treatments (Fahim & Ismael, 2021).
Antitubercular Activity
Research into sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS) containing heterocycles such as pyrimidine, pyrazine, or pyridazine, showed good antitubercular activity. This underscores the potential of sulfonamide derivatives in developing long-acting drugs for tuberculosis treatment, further highlighting the versatility of sulfonamide-based compounds in addressing various bacterial infections (Desideri et al., 1980).
Antimicrobial and Antifungal Activity
Sulfonamide-derived compounds and their transition metal complexes were synthesized and evaluated for antimicrobial and antifungal activities. These studies revealed that both the ligands and their metal complexes showed moderate to significant activity against bacterial strains and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors in biological systems .
Mode of Action
Molecules containing a thiazole ring, like this compound, can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or stopping various biochemical pathways .
Pharmacokinetics
A related compound, n-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate, has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions
Result of Action
Thiazole-containing molecules can reset physiological systems differently, potentially leading to a variety of molecular and cellular effects .
Action Environment
The particle size distribution and specific surface area range of a related compound have been found to affect its long-term stability and release kinetics from pharmaceutical compositions
Eigenschaften
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S3/c1-12-3-9-18(23-22-12)21-14-4-6-15(7-5-14)24-29(25,26)19-10-8-17(28-19)16-11-27-13(2)20-16/h3-11,24H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMVKJDNIVCIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.